molecular formula C12H7BrN2OS B1269422 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 451485-66-8

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1269422
M. Wt: 307.17 g/mol
InChI Key: DERSRCNYCMEQSR-UHFFFAOYSA-N
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Description

“6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It is an imidazothiazole derivative . Thiazoles are found in many potent biologically active compounds and have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” include a molecular weight of 307.17 . It has a melting point of 188 - 190°C .

Scientific Research Applications

Application in Anticancer Research

  • Results or Outcomes: The compound showed an improved anticancer effect on particular cell lines such as CCRF-CEM, MOLT-4 from the leukemia subpanel, A549/ATCC, EKVX, NCI-H322M, and NCI-H460 from the NSCL panel, COLO 205, HCC-2998, HCT-15, KM-12 from the colon cancer subpanel, SF-268, SNB-75, and U251 from the CNS cancer subpanel, LOX IMVI, and SK-MEL-28 from the melanoma subpanel, OVCAR-3 and SK-OV-3 from the ovarian cancer subpanel, RXF 393 and UO-31 from the renal cancer subpanel, PC3 and DU-145 from the prostate cancer subpanel, and finally MCF7, HS 578T and T-47D from the breast cancer subpanel .

Future Directions

The future directions for “6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in various fields such as medicinal chemistry. The development of new compounds related to this scaffold to act as drug molecules with lesser side effects is a promising area of research .

properties

IUPAC Name

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERSRCNYCMEQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351879
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

451485-66-8
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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